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molecular formula C15H10Cl2O B021691 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one CAS No. 106849-63-2

1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one

Cat. No. B021691
M. Wt: 277.1 g/mol
InChI Key: BKQASPCZOUUIKV-UHFFFAOYSA-N
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Patent
US04761483

Procedure details

To a solution of α-(1-phenylethenyl)-2,4-dichlorobenzenemethanol (4 g) in toluene (100 ml) was added barium manganate (5 g) and the resulting mixture heated at reflux under an atmosphere of nitrogen for a period of 12 hours. The reaction mixture was cooled, filtered and concentrated under reduced pressure to yield 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one, (δ (CDCl3), 5.75 (1H,s), 6.3 (1H,s) and 7.25-7.60 (8H,m)) as a gum (4.3 g) having the formula: ##STR27##
Name
α-(1-phenylethenyl)-2,4-dichlorobenzenemethanol
Quantity
4 g
Type
reactant
Reaction Step One
Name
barium manganate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=2[Cl:18])[OH:10])=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])([O-])(=O)=O.[Ba+2]>C1(C)C=CC=CC=1>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:9](=[O:10])[C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[CH2:8] |f:1.2|

Inputs

Step One
Name
α-(1-phenylethenyl)-2,4-dichlorobenzenemethanol
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C(O)C1=C(C=C(C=C1)Cl)Cl
Name
barium manganate
Quantity
5 g
Type
reactant
Smiles
[Mn](=O)(=O)([O-])[O-].[Ba+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of nitrogen for a period of 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C(=C)C1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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